![molecular formula C22H22ClN3O3S B7566459 N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide](/img/structure/B7566459.png)
N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide, also known as NSC745887 or CS055, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It was first synthesized in 2008 by a team of researchers led by Dr. Ching-Shih Chen at The Ohio State University. Since then, NSC745887 has been the subject of numerous scientific studies, exploring its mechanism of action, biochemical and physiological effects, and potential applications in cancer research.
Mechanism of Action
N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide is believed to exert its anti-cancer effects by inhibiting the activity of the protein PAK4. PAK4 is a kinase that plays a role in cell proliferation, migration, and survival. By inhibiting PAK4 activity, N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide disrupts these processes, leading to decreased cancer cell growth and increased apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the protein Hsp90, which is involved in protein folding and stability. N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide has also been found to inhibit the activity of the protein Aurora A, which plays a role in cell division. These findings suggest that N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide may have potential as a therapeutic agent for other diseases beyond cancer.
Advantages and Limitations for Lab Experiments
One advantage of N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide is that it has been shown to be effective against a wide range of cancer cell lines, suggesting that it may have broad applicability in cancer research. In addition, its mechanism of action has been well characterized, making it a useful tool for studying the role of PAK4 in cancer biology. However, one limitation of N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for research on N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide. One area of interest is in combination therapy, where N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide is used in combination with other cancer drugs to enhance their effectiveness. Another area of interest is in exploring the use of N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide in other diseases beyond cancer, such as neurodegenerative diseases. Finally, further studies are needed to determine the safety and efficacy of N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide in humans, which could pave the way for clinical trials and eventual use as a therapeutic agent.
Synthesis Methods
The synthesis of N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide involves several steps, starting with the reaction of 3-chloro-4-nitroaniline with 1-phenylethylamine to form an intermediate product. This intermediate is then reacted with 4-(methylsulfamoyl)benzoic acid, followed by reduction with sodium dithionite to produce the final product. The synthesis of N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide may have potential as a cancer therapeutic agent.
properties
IUPAC Name |
N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S/c1-15(16-6-4-3-5-7-16)25-21-13-10-18(14-20(21)23)26-22(27)17-8-11-19(12-9-17)30(28,29)24-2/h3-15,24-25H,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHJFKVIQIOTBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)NC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[Methyl(naphthalen-1-yl)amino]acetyl]piperazin-2-one](/img/structure/B7566385.png)

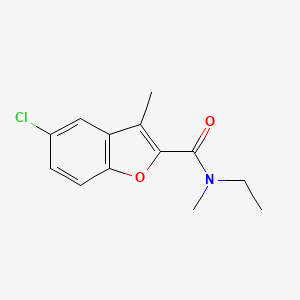
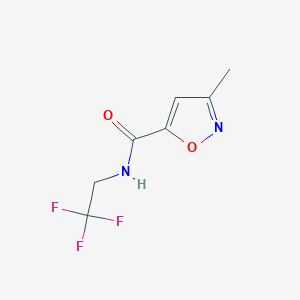
![N-[1-(furan-2-yl)ethyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7566416.png)
![N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B7566435.png)
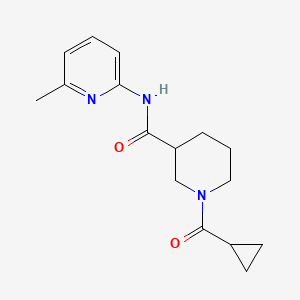
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7566445.png)
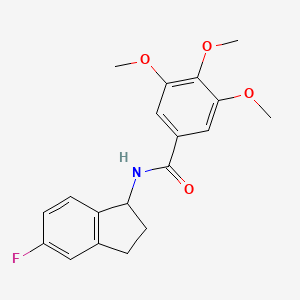
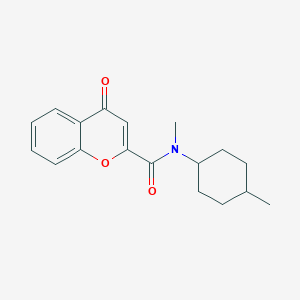

![2-(2-Methylphenyl)-1-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethanone](/img/structure/B7566479.png)
![N-[1-(furan-2-yl)ethyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B7566486.png)